

# in vitro assay for CREB inhibition using CREB-IN-1 TFA

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**Compound Focus:** Creb-IN-1 tfa

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## Introduction to CREB and CREB-IN-1 TFA

The cAMP response element-binding protein (CREB) is a transcription factor that regulates genes critical for cell survival, proliferation, and metabolism. Its activity is often dysregulated in cancers, making it a promising therapeutic target [1]. CREB is activated upon phosphorylation at Serine 133, which promotes its association with the coactivators CBP/p300, leading to the transcription of target genes [2].

**CREB-IN-1 TFA** is a potent, orally active small-molecule inhibitor that disrupts the CREB-CBP/p300 interaction. It inhibits CREB-mediated gene transcription with an  $IC_{50}$  of **0.18  $\mu$ M** and demonstrates potent anti-proliferative effects in cancer cell lines, such as breast cancer models [3].

## Summary of Key Quantitative Data

The table below summarizes the primary *in vitro* pharmacological and cellular activity data for **CREB-IN-1 TFA**.

**Table 1: Key *In Vitro* Activity Data for CREB-IN-1 TFA**

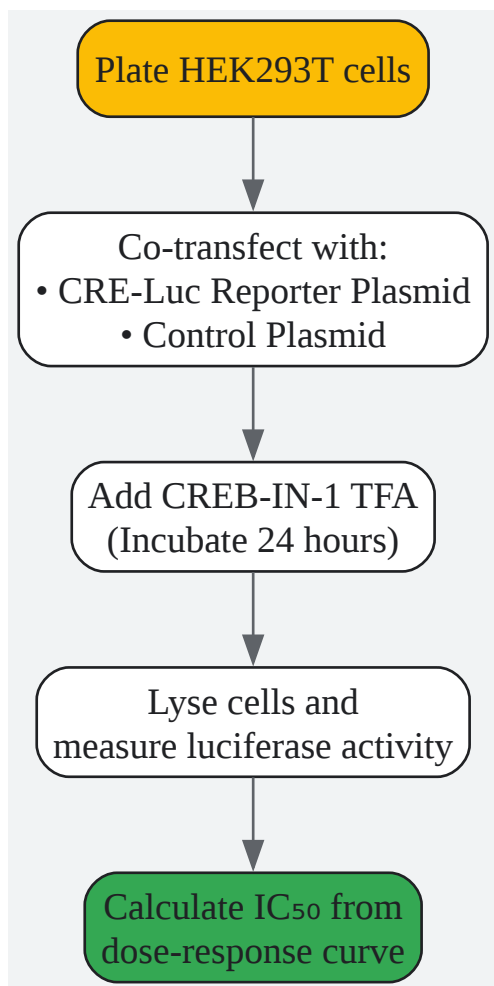
Assay Type	Description	Cell Line / System	Result / Value
Transcription Inhibition [3]	Inhibition of CREB-mediated gene transcription	HEK 293T cells	IC <sub>50</sub> = 0.18 μM
Cell Proliferation [3]	Growth inhibition (72-hour incubation)	MDA-MB-468 (Breast Cancer)	GI <sub>50</sub> = 0.021 μM
Cell Proliferation [3]	Growth inhibition (72-hour incubation)	MDA-MB-231 (Breast Cancer)	GI <sub>50</sub> = 0.38 μM
Specificity Profiling [4]	Inhibition of SRF-mediated transcription	HEK 293T cells	IC <sub>50</sub> ≈ 2.0 μM
Specificity Profiling [4]	Inhibition of NF-κB-mediated transcription	HEK 293T cells	IC <sub>50</sub> = 5.29 μM

## Detailed Experimental Protocols

### Protocol 1: Cell-Based CREB Transcription Reporter Assay

This protocol measures the compound's ability to inhibit CREB-dependent gene transcription in living cells [3] [4].

#### Workflow Diagram: CREB Transcription Reporter Assay



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## Materials

- **Cell Line:** HEK 293T cells [3] [4].
- **Plasmids:** A luciferase reporter plasmid under the control of cAMP response elements (CRE-Luc) and a control plasmid (e.g., Renilla luciferase for normalization) [4].
- **Compound: CREB-IN-1 TFA.** Prepare a 10 mM stock solution in DMSO and serially dilute in culture medium to working concentrations. Include a DMSO vehicle control.
- **Equipment:** Luminometer, cell culture incubator.

## Procedure

- **Cell Seeding:** Seed HEK 293T cells in a 96-well plate at an appropriate density (e.g.,  $1-2 \times 10^4$  cells per well) in complete growth medium. Incubate overnight.
- **Transfection:** Co-transfect the cells with the CRE-Luc reporter plasmid and the control normalization plasmid using a standard transfection reagent.

- **Compound Treatment:** Approximately 24 hours post-transfection, treat the cells with a concentration gradient of **CREB-IN-1 TFA** (e.g., 0.001  $\mu\text{M}$  to 10  $\mu\text{M}$ ). Maintain a constant final DMSO concentration (e.g., 0.1%) across all wells.
- **Incubation:** Incubate the cells with the compound for **24 hours** [3].
- **Luciferase Measurement:** Aspirate the medium, lyse the cells, and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay kit according to the manufacturer's instructions.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla activity for each well. Express the data as a percentage of the activity in the vehicle control wells. Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine the **IC<sub>50</sub> value**.

## Protocol 2: Cell Proliferation Assay (MTT)

This protocol evaluates the anti-proliferative effects of **CREB-IN-1 TFA** on cancer cell lines [3].

### Materials

- **Cell Lines:** MDA-MB-468 and MDA-MB-231 triple-negative breast cancer cells [3].
- **Reagents:** **CREB-IN-1 TFA** (prepared as above), MTT reagent, DMSO.
- **Equipment:** Microplate reader.

### Procedure

- **Cell Seeding:** Seed cells in a 96-well plate at a density optimized for 3 days of logarithmic growth (e.g., 3-5 x 10<sup>3</sup> cells per well). Incubate for 24 hours.
- **Compound Treatment:** Add **CREB-IN-1 TFA** to the wells in a concentration gradient. The final concentration of DMSO should be consistent (e.g., 0.1%).
- **Incubation:** Incubate the treated cells for **72 hours** [3].
- **Viability Measurement:**
  - Add MTT solution to each well.
  - Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  - Carefully remove the medium and dissolve the formazan crystals in DMSO.
  - Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth relative to the vehicle-treated control cells. The **GI<sub>50</sub> value** (concentration for 50% growth inhibition) can be determined from the dose-response curve.

## Application Notes

- **Specificity Considerations:** **CREB-IN-1 TFA** demonstrates good specificity for CREB over some other transcription factors. At concentrations ~100-fold higher than its IC<sub>50</sub> for CREB, it only marginally inhibits MLL, c-Myb, or YAP/TEAD-driven transcription [4]. However, researchers should profile key off-targets relevant to their specific study.
- **Solubility and Handling:** **CREB-IN-1 TFA** has limited aqueous solubility (<100 µM in PBS) [5]. Using high-quality DMSO for stock solutions and ensuring proper dilution into the assay buffer or medium is critical to prevent precipitation.
- **Positive Controls:** For the transcription reporter assay, forskolin (an activator of adenylate cyclase) can be used as a positive control to stimulate CREB phosphorylation and subsequent transcription [6].
- **Mechanistic Confirmation:** To confirm direct target engagement, downstream effects such as reduced expression of known CREB target genes (e.g., *BDNF*) can be measured via qPCR or Western blotting following treatment with **CREB-IN-1 TFA**.

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